molecular formula C9H6F3NO B2935003 1-Isocyanato-3-(2,2,2-trifluoroethyl)benzene CAS No. 2409923-69-7

1-Isocyanato-3-(2,2,2-trifluoroethyl)benzene

Cat. No.: B2935003
CAS No.: 2409923-69-7
M. Wt: 201.148
InChI Key: UGHNHSGNFJJMIQ-UHFFFAOYSA-N
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Description

1-Isocyanato-3-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C9H6F3NO It is characterized by the presence of an isocyanate group (-NCO) attached to a benzene ring, which is further substituted with a trifluoroethyl group (-CF3)

Scientific Research Applications

1-Isocyanato-3-(2,2,2-trifluoroethyl)benzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for studying protein interactions and functions.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Isocyanato-3-(2,2,2-trifluoroethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 3-(2,2,2-trifluoroethyl)aniline with phosgene (COCl2) under controlled conditions. The reaction typically proceeds as follows: [ \text{C6H4(CF3)NH2} + \text{COCl2} \rightarrow \text{C6H4(CF3)NCO} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Isocyanato-3-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and other derivatives.

    Substitution Reactions:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isocyanate group.

    Catalysts: Catalysts such as tertiary amines or metal complexes may be used to enhance the reaction rate.

Major Products

    Ureas: Formed by the reaction with amines.

    Carbamates: Formed by the reaction with alcohols.

    Thiocarbamates: Formed by the reaction with thiols.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)phenyl isocyanate: Similar structure but with a trifluoromethyl group instead of a trifluoroethyl group.

    3,5-Bis(trifluoromethyl)phenyl isocyanate: Contains two trifluoromethyl groups, offering different reactivity and properties.

Uniqueness

1-Isocyanato-3-(2,2,2-trifluoroethyl)benzene is unique due to the presence of the trifluoroethyl group, which imparts distinct electronic and steric effects. This makes it particularly useful in applications requiring high reactivity and stability.

Properties

IUPAC Name

1-isocyanato-3-(2,2,2-trifluoroethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c10-9(11,12)5-7-2-1-3-8(4-7)13-6-14/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHNHSGNFJJMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=C=O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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